molecular formula C17H12ClNO3S B5653654 [(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid

[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid

Cat. No. B5653654
M. Wt: 345.8 g/mol
InChI Key: FQTRIPHZPZEULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with structures similar to the one you provided often belong to the class of quinoline derivatives . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in various fields, including medicinal chemistry, due to their wide range of biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives often involves electrophilic substitution, nucleophilic addition, and cyclization . For example, Malayappa and coworkers reported the synthesis of benzothiazole-based azo dyes derived from 2-phenyl-2,4-dihydro-3H-pyrazole-3-one by diazo coupling electrophilic substitution .


Molecular Structure Analysis

In a similar compound, Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carboxyl-ate, the dihydro-quinolin-2-one ring system is almost planar . The carboxylate plane and the phenyl group are twisted away from the dihydro-quinolin-2-one ring system .


Chemical Reactions Analysis

The chemical reactions of quinoline derivatives can be quite diverse, depending on the functional groups present in the molecule . For instance, it was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives depend on their exact structure . For example, in the title compound, C (18)H (14)ClNO (3), the dihydro-quinolin-2-one ring system is almost planar .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the core structure of your compound, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid” could potentially be explored for its efficacy against various RNA and DNA viruses.

Anti-inflammatory and Analgesic Activities

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities. They have been compared with established medications like indomethacin and celecoxib, indicating their potential as therapeutic agents for inflammatory conditions . Research into the specific activities of “[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid” could uncover new anti-inflammatory drugs.

Anticancer Properties

Indole derivatives are known to play a role in the treatment of cancer cells. Their ability to interact with various cellular mechanisms makes them candidates for anticancer drug development . Investigating the anticancer potential of “[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid” could contribute to the discovery of novel oncological treatments.

Antimicrobial Effects

The broad spectrum of biological activities of indole derivatives includes antimicrobial effects. These compounds have been used to combat a variety of microbial infections . The antimicrobial application of “[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid” could be significant in developing new antibiotics or antiseptics.

Antitubercular Activity

Indole derivatives have also been identified as potential agents against tuberculosis. Their pharmacological profile includes activity against the bacteria responsible for TB . Further research into “[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid” could lead to new treatments for this persistent global health issue.

Antidiabetic and Antimalarial Applications

The versatility of indole derivatives extends to antidiabetic and antimalarial activities. These compounds have been studied for their ability to regulate blood sugar levels and combat malaria parasites . Exploring these applications for “[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid” could open up new avenues in the management of diabetes and malaria.

Mechanism of Action

The mechanism of action of quinoline derivatives can vary greatly depending on their structure and the target they interact with . Some quinoline derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions in the field of quinoline derivatives are likely to involve the development of new synthetic methodologies and the exploration of their biological activities . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)16(17(22)19-13)23-9-14(20)21/h1-8H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTRIPHZPZEULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.